molecular formula C11H10F2N2O4 B5232954 ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate

ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate

Cat. No. B5232954
M. Wt: 272.20 g/mol
InChI Key: XYPGJHIEXAGKQL-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFANA and has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

DFANA has been studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DFANA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In materials science, DFANA has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DFANA has been studied for its potential use as a pesticide due to its insecticidal properties.

Mechanism of Action

The mechanism of action of DFANA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DFANA has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation. Additionally, DFANA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFANA has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that DFANA can induce oxidative stress and DNA damage in cells. Additionally, DFANA has been shown to affect the expression of various genes and proteins involved in cell signaling and regulation. In vivo studies have shown that DFANA can cause toxicity in animals at high doses.

Advantages and Limitations for Lab Experiments

DFANA has several advantages for use in lab experiments, including its high purity and stability. However, DFANA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on DFANA. One area of interest is the development of novel materials using DFANA as a building block. Another area of interest is the further investigation of DFANA's anti-cancer activity and its potential use as a cancer treatment. Additionally, research on the environmental impact of DFANA and its potential use as a pesticide is needed.

Synthesis Methods

DFANA can be synthesized through a multistep process involving the reaction of 3,4-difluoroaniline with ethyl 2-nitroacrylate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O4/c1-2-19-11(16)10(15(17)18)6-14-7-3-4-8(12)9(13)5-7/h3-6,14H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGJHIEXAGKQL-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate

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